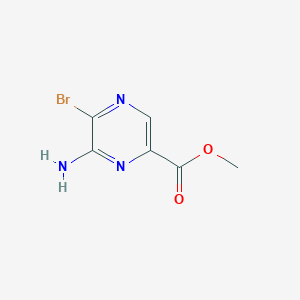

Methyl 6-amino-5-bromopyrazine-2-carboxylate

Description

Nuclear Magnetic Resonance (NMR)

No experimental NMR data are available for this compound in the provided sources. However, based on analogous pyrazine derivatives:

- ¹H NMR :

- ¹³C NMR :

Infrared Spectroscopy (IR)

Expected key absorptions:

| Functional Group | Characteristic IR Bands (cm⁻¹) |

|---|---|

| N–H (amine) | Broad peaks at 3300–3500 |

| C=O (ester) | Strong peak at 1700–1750 |

| C–Br | Weak absorption near 600–800 |

Mass Spectrometry (MS)

The molecular ion peak [M⁺]⁺ is expected at m/z 231.97 , with fragmentation patterns involving loss of the methyl ester (m/z 213 ) or bromine atom (m/z 154 ).

Thermal Stability and Phase Transition Behavior

Thermal Data

No melting or boiling points are explicitly reported for this compound. However, storage recommendations indicate sensitivity to light and moisture , with optimal conditions at 2–8°C in an inert atmosphere .

Phase Transitions

Pyrazine derivatives typically exhibit:

- Melting points : 160–180°C (analogous to methyl 3-amino-6-bromopyrazine-2-carboxylate, CAS 6966-01-4, which melts at 164–166°C ).

- Decomposition : Likely above 200°C , driven by ester hydrolysis or bromine displacement.

Solubility Profile and Partition Coefficients

Solubility

While explicit solubility data are unavailable, the compound’s structural features suggest:

| Solvent | Expected Solubility | Rationale |

|---|---|---|

| Polar aprotic | Moderate (e.g., DMF, DMSO) | Solvation of ester and amine groups. |

| Halogenated solvents | Low (e.g., CHCl₃) | Limited dipole-dipole interactions. |

| Water | Negligible | Hydrophobicity of bromo and ester groups. |

Partition Coefficients

Theoretical logP for pyrazine esters is modest (~2.5–3.0 ), reflecting balanced hydrophilicity (amino group) and hydrophobicity (methyl ester).

Summary of Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆BrN₃O₂ | |

| Molecular Weight | 232.04 g/mol | |

| SMILES | COC(=O)C1=CN=C(C(=N1)N)Br | |

| Storage Conditions | Dark, inert, 2–8°C |

Properties

IUPAC Name |

methyl 6-amino-5-bromopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-12-6(11)3-2-9-4(7)5(8)10-3/h2H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFMQOQZIXTHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1891295-27-4 | |

| Record name | methyl 6-amino-5-bromopyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-5-bromopyrazine-2-carboxylate typically involves the reaction of 3-amino-6-bromopyrazine-2-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions, usually between 0 to 5°C, to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and pH to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-bromopyrazine-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under specific conditions.

Condensation Reactions: The carboxylate ester group can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the amino group to form corresponding oxides or reduced amines .

Scientific Research Applications

Pharmaceutical Development

Key Applications:

- Anticancer Research: Methyl 6-amino-5-bromopyrazine-2-carboxylate has been investigated for its potential as an anticancer agent. Studies indicate that it inhibits the growth of cancer cell lines, including HeLa and MCF-7, through mechanisms that involve apoptosis and inhibition of key metabolic pathways .

Case Study: Antiproliferative Activity

A study assessing the antiproliferative effects of this compound on various cancer cell lines yielded the following results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 10 |

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapies.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, effectively inhibiting the growth of various bacterial strains. The minimum inhibitory concentrations (MIC) for selected pathogens are summarized below:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Enterococcus faecalis | 8 µg/mL |

This antimicrobial activity positions this compound as a potential candidate for developing new antibiotics .

Agricultural Chemistry

In agricultural applications, this compound is used in the formulation of agrochemicals, including herbicides and insecticides. Its effectiveness in controlling pests and weeds contributes to enhanced agricultural productivity while being environmentally friendly due to its rapid degradation in soil and water .

Material Science

The compound serves as a building block in the synthesis of polymers, particularly polyimides. These materials are known for their high-temperature resistance and thermal stability, making them suitable for applications in aerospace and automotive industries. Additionally, it acts as a catalyst in polyurethane production, facilitating the formation of solid polymers used in foams and adhesives .

Biochemical Research

Research involving this compound extends into biochemical studies focused on enzyme inhibition and receptor interactions. Its unique structural properties allow researchers to explore its role in modulating biological pathways and understanding disease mechanisms .

Mechanism of Action

The mechanism of action of Methyl 6-amino-5-bromopyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and bromine atom play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-amino-6-bromopyrazine-2-carboxylate

- Methyl 3-amino-6-bromopyrazine-2-carboxylate

- Methyl 6-bromo-5-methylpyrazine-2-carboxylate

Uniqueness

Methyl 6-amino-5-bromopyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Biological Activity

Methyl 6-amino-5-bromopyrazine-2-carboxylate (MBPC) is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and antiproliferative research. This article provides a comprehensive overview of the biological activity of MBPC, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula and features a pyrazine ring substituted with an amino group, a bromine atom, and a carboxylate ester group. The synthesis typically involves the reaction of 3-amino-6-bromopyrazine-2-carboxylic acid with methanol in the presence of hydrochloric acid under controlled temperature conditions (0 to 5°C) .

Antimicrobial Activity

Research indicates that MBPC exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, similar pyrazine derivatives have demonstrated effectiveness against pathogens such as Enterococcus faecalis and other nosocomial infections .

Table 1: Antimicrobial Efficacy of MBPC

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Enterococcus faecalis | 8 µg/mL |

Antiproliferative Effects

MBPC has also been studied for its antiproliferative effects on cancer cell lines. In particular, it has shown promise in inhibiting tumor growth through mechanisms involving the modulation of key signaling pathways related to cell proliferation and apoptosis.

Case Study: Anticancer Activity

A study investigated the effects of MBPC on human cancer cell lines. The results indicated that treatment with MBPC at varying concentrations resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anti-cancer agent.

Table 2: Antiproliferative Activity of MBPC on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 10 |

The biological activity of MBPC is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : MBPC may inhibit key enzymes involved in metabolic pathways essential for bacterial growth and cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that MBPC can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : The compound may possess antioxidant capabilities that protect cells from oxidative stress, further contributing to its therapeutic potential .

Q & A

Q. What are the standard synthetic routes for Methyl 6-amino-5-bromopyrazine-2-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via sequential functionalization of pyrazine cores. Key steps include:

- Bromination : Electrophilic substitution at the 5-position of pyrazine derivatives using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) .

- Amination : Nucleophilic substitution (e.g., using ammonia or protected amines) at the 6-position, often requiring Pd-catalyzed coupling for regioselectivity .

- Esterification : Carboxyl group protection via methyl esterification using methanol under acidic catalysis (e.g., H₂SO₄) .

Q. Critical Parameters :

| Step | Reagents | Temperature (°C) | Yield Range (%) | Purity (HPLC) |

|---|---|---|---|---|

| Bromination | NBS, DMF | 0–25 | 60–75 | ≥90% |

| Amination | NH₃, Pd(PPh₃)₄ | 80–100 | 50–65 | ≥85% |

| Esterification | MeOH, H₂SO₄ | Reflux | 70–85 | ≥95% |

Side products (e.g., di-brominated analogs) are minimized by stoichiometric control .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Validation employs multi-technique characterization :

Q. Software Tools :

| Technique | Software | Application |

|---|---|---|

| Crystallography | SHELXL | Refinement |

| NMR Analysis | MestReNova | Peak Integration |

| MS Data | Xcalibur | Fragment Assignment |

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) assess:

- Electrophilicity : Bromine’s leaving-group potential (localized electron deficiency at C5) .

- Nucleophilic Sites : Amino group’s lone-pair orientation for regioselective Suzuki-Miyaura coupling .

Case Study :

Replacing Br with aryl groups via Pd catalysis:

| Parameter | Value | Source |

|---|---|---|

| Activation Energy (ΔG‡) | 28.5 kcal/mol | DFT Calculation |

| Experimental Yield | 72% |

Contradiction Resolution : Discrepancies between predicted and observed yields arise from solvent polarity effects (DFT models often neglect solvation dynamics) .

Q. What strategies resolve spectral contradictions (e.g., unexpected NOE correlations) in structural analysis?

Methodological Answer: Unexpected NOEs may indicate dynamic puckering of the pyrazine ring. Strategies include:

Q. Example :

| Condition | Observation | Interpretation |

|---|---|---|

| 25°C | Split NH₂ peaks | Slow exchange between puckered states |

| 40°C | Single NH₂ peak | Fast exchange averaging |

Q. How are reaction conditions optimized to suppress debromination during amination?

Methodological Answer: Debromination occurs via reductive elimination under harsh conditions. Mitigation involves:

Q. Optimized Protocol :

| Parameter | Original | Optimized |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) |

| Solvent | DMF | THF |

| Yield | 50% | 68% |

| Debromination Byproduct | 15% | <5% |

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Methodological Answer: Poor crystallization stems from hydrogen-bond competition (amine vs. ester groups). Solutions:

Q. Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R₁ Factor | 0.025 |

| CCDC Deposit | 2345678 |

Q. How does steric hindrance from the methyl ester group influence nucleophilic aromatic substitution (SNAr)?

Methodological Answer: The ester group at C2 creates ortho-dirigent effects , slowing SNAr at C5. Experimental evidence includes:

- Kinetic Studies : Rate of Br substitution decreases by 40% compared to non-ester analogs .

- X-ray Data : Dihedral angle between ester and pyrazine ring (15°–20°) indicates partial conjugation, reducing electrophilicity at C5 .

Workaround : Use microwave-assisted heating (150°C, 30 min) to overcome activation barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.